molecular formula C33H42N2O5 B562797 tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate CAS No. 192725-45-4

tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

Cat. No. B562797
M. Wt: 546.708
InChI Key: QYYDVAZZRBOAFD-AWCRTANDSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

This involves studying the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reagents and conditions that cause the compound to react, as well as the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound. It includes properties such as melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • The compound is an example of an all-cis trisubstituted pyrrolidin-2-one, useful in stereochemistry studies (Weber et al., 1995).

  • It serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), with a focus on optimizing synthesis methods (Zhao et al., 2017).

  • The compound is involved in the synthesis of oxazolidinones and as a chiral auxiliary, contributing to advancements in organic synthesis (Brenner et al., 2003).

  • It has been utilized in the synthesis of new members of isostructural families of compounds, demonstrating its versatility in creating diverse molecular structures (Baillargeon et al., 2017).

  • Its derivatives have been used in Diels‐Alder reactions, indicating its role in complex organic reactions (Padwa et al., 2003).

  • It has applications in studying the antioxidant activities of phenols and catechols, contributing to our understanding of chemical reactivity and stability (Barclay et al., 1999).

  • The compound is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, important in nucleic acid chemistry (Ober et al., 2004).

  • It is used in the synthesis of enantiopure hydroxypipecolate derivatives, showcasing its role in producing chiral compounds (Chaloin et al., 2008).

  • The compound has been used in the preparation of new antioxidants with higher molecular weights, demonstrating its application in materials science, particularly in enhancing polymer stability (Pan et al., 1998).

Safety And Hazards

This involves studying the safety and hazards associated with the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

tert-butyl N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N2O5/c1-23-13-12-14-24(2)31(23)39-22-30(37)35-28(20-26-17-10-7-11-18-26)29(36)21-27(19-25-15-8-6-9-16-25)34-32(38)40-33(3,4)5/h6-18,27-29,36H,19-22H2,1-5H3,(H,34,38)(H,35,37)/t27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDVAZZRBOAFD-AWCRTANDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661939
Record name tert-Butyl {(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate

CAS RN

192725-45-4
Record name tert-Butyl {(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
D Xanthopoulos - 2017 - search.proquest.com
Zinc metalloprotease STE24 (ZMPSTE24) is a human transmembrane zinc metalloprotease, located in the nuclear membrane. It is responsible for maturation of farnesylated prelamin A …
Number of citations: 4 search.proquest.com

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